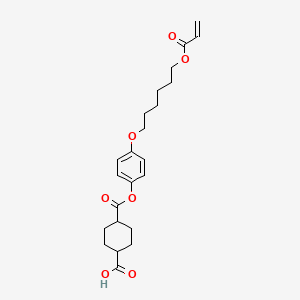
trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C23H30O7 and a molecular weight of 418.48 g/mol . This compound is known for its unique structure, which includes both cyclohexane and phenyl groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves multiple steps. One common method includes the reaction of trans-cyclohexanedicarboxylic acid with 4-(6-acryloyloxyhex-1-yloxy)phenol in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and dibutylhydroxytoluene (BHT). The reaction is typically carried out in an inert atmosphere at a controlled temperature of around 45°C for 16 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a monomer in the synthesis of liquid crystal polymers, which are essential in the production of liquid crystal displays (LCDs) and other advanced materials .
Industry: In the industrial sector, the compound is utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves its ability to form liquid crystalline phases. The acryloyloxy group allows for polymerization, leading to the formation of liquid crystal networks. These networks exhibit unique optical and mechanical properties, making them suitable for various applications in display technology and advanced materials .
Comparaison Avec Des Composés Similaires
- 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-propylcyclohexanecarboxylate
- 4-(trans-4-propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
Uniqueness: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid stands out due to its combination of cyclohexane and phenyl groups, which provide a balance of rigidity and flexibility. This unique structure allows for the formation of stable liquid crystalline phases, making it highly valuable in the production of advanced materials and display technologies .
Propriétés
Formule moléculaire |
C23H30O7 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26) |
Clé InChI |
BWSPEBBETMTJAS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


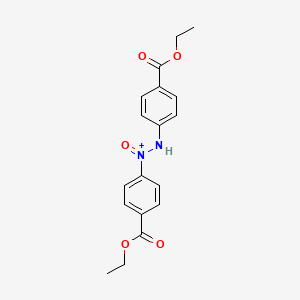
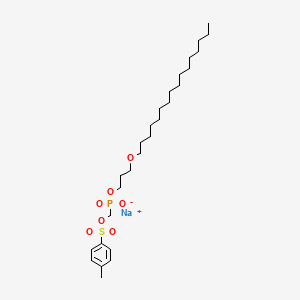

![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)
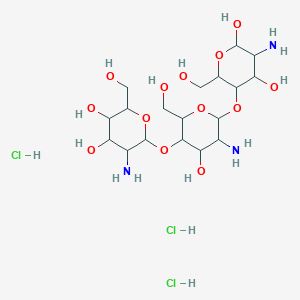

![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
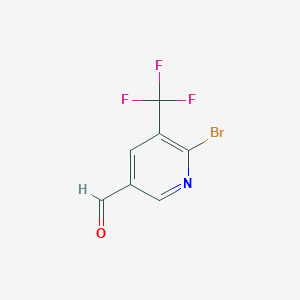
acetic acid](/img/structure/B12505822.png)
